2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine
Description
Properties
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBDAGJRFYTMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923255-73-6 | |
| Record name | 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone, followed by cyclization to form the triazoloazepine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazoloazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Neurokinin Receptor Antagonism
Research indicates that derivatives of this compound can act as selective antagonists to the neurokinin-3 receptor (NK-3). This receptor is implicated in various central nervous system disorders. The antagonism of NK-3 receptors has been associated with potential treatments for:
- Depression
- Anxiety disorders
- Schizophrenia
- Cognitive disorders
These findings suggest that compounds based on the triazoloazepine structure may be developed into therapeutic agents for these conditions .
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. It has been tested against various cancer cell lines and demonstrated inhibitory effects on tumor growth. Specific studies have highlighted its efficacy against:
- Breast cancer
- Prostate cancer
The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial and Anthelmintic Properties
Recent studies have explored the antimicrobial activity of derivatives of this compound. They have been evaluated against both bacterial and fungal strains, showing significant inhibition zones. Notably:
- Compounds with specific substituents exhibited enhanced activity against Gram-positive bacteria.
- The anthelmintic activity was particularly notable in derivatives containing certain functional groups .
Case Study 1: Neurokinin Receptor Antagonism
A study published in a pharmaceutical journal reported the synthesis and evaluation of several triazoloazepine derivatives as NK-3 receptor antagonists. The lead compound demonstrated a high binding affinity and significant efficacy in animal models of anxiety and depression .
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that the compound inhibited cell proliferation at micromolar concentrations. The study suggested that the compound induces apoptosis through the activation of caspase pathways .
Data Tables
Mechanism of Action
The mechanism of action of 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₉H₁₆N₄
- Molecular Weight : 180.25 g/mol
- CAS No.: 923232-49-9 (primary), 923255-73-6 (variant)
- Purity : ≥95% (as reported for commercial samples)
This compound features a triazolo[4,3-a]azepine core fused with a seven-membered azepine ring and an ethylamine side chain. Its structural uniqueness lies in the balance between lipophilicity (azepine ring) and hydrogen-bonding capacity (triazole and amine groups), making it a versatile scaffold for pharmacological applications.
Comparison with Structural Analogs
Ethylamine Derivatives
Key Insight : Positioning of the ethylamine group influences receptor binding. The target compound’s C2-substitution may enhance blood-brain barrier penetration compared to C1 analogs.
Acrylonitrile Derivatives
Key Insight : The acrylonitrile group enhances analgesic potency by stabilizing interactions with pain-related receptors (e.g., COX-2). These derivatives show 70–80% efficacy in acetic acid-induced writhing models .
Quaternary Ammonium Salts (Bromides)
Key Insight : Quaternary salts exhibit broad-spectrum antimicrobial activity due to enhanced membrane disruption. Gram-positive strains are more sensitive (MIC 6.2–25.0 mg/mL) than Gram-negative (MIC ~50 mg/mL) .
Thiazole and Thioamide Derivatives
Key Insight : Thiazole derivatives with allyl groups reduce analgesic activity compared to simpler ethylamine analogs, highlighting steric hindrance effects .
Aromatic and Heterocyclic Derivatives
Key Insight : Aromatic substituents (e.g., aniline) may improve target selectivity but reduce solubility, necessitating formulation optimization.
Activity Comparison Table
| Compound Class | Analgesic Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Ethylamine (Target) | Moderate | Not reported | Not reported |
| Acrylonitrile | High | High (COX-2 inhibition) | Low |
| Quaternary Bromides | None | None | High (Gram-positive) |
| Thiazole Derivatives | Moderate | Not reported | Not reported |
Structural Influence on Activity
- Lipophilicity : Azepine and triazole rings confer moderate lipophilicity, aiding CNS penetration.
- Electron-Withdrawing Groups (e.g., acrylonitrile): Enhance receptor binding via dipole interactions.
- Quaternary Salts : Improve solubility and microbial membrane interaction but limit BBB penetration.
Biological Activity
The compound 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine (CAS No. 923255-73-6) is a member of the triazoloazepine family known for its potential therapeutic applications. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula: C9H16N4
- Molecular Weight: 180.25 g/mol
- CAS Number: 923255-73-6
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Notably, compounds in the triazolo[4,3-a]azepine class have been studied for their effects on the GABA(A) receptor system, which is crucial in mediating neurotransmission and influencing anxiety and seizure disorders.
Biological Activity Overview
-
Antitumor Activity:
- Recent studies have indicated that derivatives of triazolo[4,3-a]azepines exhibit significant antitumor properties. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) .
- GABA(A) Receptor Modulation:
- Inhibition of Kinases:
Table 1: Antitumor Activity of Triazolo[4,3-a]azepine Derivatives
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 22i | A549 | 0.83 ± 0.07 | c-Met inhibition |
| 22i | MCF-7 | 0.15 ± 0.08 | c-Met inhibition |
| 22i | HeLa | 2.85 ± 0.74 | c-Met inhibition |
| EAPB02303 | A375 | <10 | Cell cycle arrest |
Detailed Findings
Q & A
Q. What are the recommended synthetic routes for 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes : Cyclocondensation of hydrazine derivatives with cyclic ketones is a common approach. For example, multi-step synthesis involving azepine ring formation followed by triazole functionalization (as seen in structurally similar triazoloazepines in ).
- Purity Optimization : Use HPLC with UV detection (≥95% purity threshold) and recrystallization in ethanol/water mixtures. Monitor intermediates via H NMR for byproduct detection (e.g., unreacted hydrazine derivatives) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Based on GHS classification (acute toxicity, skin/eye irritation), use nitrile gloves, chemical-resistant lab coats, and sealed eyewear. Avoid aerosolization during weighing ().
- Emergency Procedures : For spills, employ inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion. Ventilate areas with ≥10 air changes/hour .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design : Use a factorial design with factors: pH (2–12), temperature (4°C, 25°C, 40°C), and time (0–30 days). Analyze degradation via LC-MS and quantify intact compound using calibration curves.
- Key Metrics : Calculate degradation rate constants () using first-order kinetics. Reference stability studies in for environmental fate frameworks .
Q. How should contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Validation Steps :
- Confirm compound purity (HPLC-MS).
- Replicate assays under controlled conditions (e.g., cell line authentication, serum-free media).
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Data Interpretation : Consider batch-to-batch variability in synthesis () or solvent effects (e.g., DMSO concentration in cell assays) .
Q. What mechanistic studies are recommended to elucidate its interaction with neurological targets?
Methodological Answer:
- In Silico Modeling : Perform molecular docking with homology models of GABA receptors (triazoloazepines often target ion channels). Use software like AutoDock Vina with optimized force fields.
- In Vitro Validation : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human GABA subunits. Compare EC values with structurally related compounds () .
Q. How can environmental persistence and degradation pathways be studied for this compound?
Methodological Answer:
- Persistence Assays : Conduct OECD 308 sediment/water systems to measure half-life (). Use C-labeled compound for tracking mineralization.
- Degradation Pathways : Identify metabolites via high-resolution LC-QTOF-MS and compare with predictive tools like EAWAG-BBD Pathway Prediction .
Methodological Frameworks
Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?
Methodological Answer:
- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Calculate Hill slope () to assess cooperativity.
- Outlier Handling : Apply Grubbs’ test () to exclude aberrant data points. Use randomized block designs to control for confounding variables () .
Q. How should researchers integrate computational and experimental data to refine synthetic protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
